Cas no 80221-26-7 (benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate)

Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its structure features a piperidine core functionalized with an ethoxycarbonylmethyl group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen, enhancing its utility in peptide and heterocyclic chemistry. The Cbz group offers selective deprotection under mild conditions, while the ethoxycarbonyl side chain provides reactivity for further derivatization. This compound is valued for its stability, ease of handling, and compatibility with a range of synthetic transformations, making it a practical choice for medicinal chemistry and drug development applications.
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate structure
80221-26-7 structure
Product Name:benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
CAS No:80221-26-7
MF:C17H23NO4
MW:305.36882519722
MDL:MFCD09953323
CID:822317
PubChem ID:12902702
Update Time:2025-05-21

benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl N-Cbz-4-piperidineacetate
    • Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
    • 4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-, ethyl ester
    • KSC647K7T
    • EthylN-Cbz-4-piperidineacetate
    • SULSTAOSZUXHPL-UHFFFAOYSA-N
    • RW1110
    • TRA0059338
    • SY012816
    • AX8212419
    • AB0026789
    • ST24025069
    • W8533
    • 4-[(Ethoxycarbonyl)methyl]piperidine-1-carboxylic acid benzyl ester
    • FT-0687361
    • AB91772
    • MFCD09953323
    • 2-(1-benzyloxycarbonylpiperidin-4-yl)ethanoic acid ethyl ester
    • DTXSID10512588
    • 1-Cbz-4-piperidineacetic acid ethyl ester
    • CS-0127619
    • A864727
    • AKOS015836787
    • 80221-26-7
    • AMY20512
    • SCHEMBL2356129
    • DS-1051
    • DB-075663
    • benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
    • MDL: MFCD09953323
    • Inchi: 1S/C17H23NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
    • InChI Key: SULSTAOSZUXHPL-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC(CC(OCC)=O)CC1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 305.16270821g/mol
  • Monoisotopic Mass: 305.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.131±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 416.1±28.0℃ at 760 mmHg
  • Solubility: Very slightly soluble (0.11 g/l) (25 º C),

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benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Chloroform ,  Water
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: 1,4-Dioxane
Reference
Pd/C(en)-catalyzed chemoselective hydrogenation with retention of the N-Cbz protective group and its scope and limitations
Hattori, Kazuyuki; et al, Tetrahedron, 2000, 56(43), 8433-8441

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Chloroform ,  Water
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: Tetrahydrofuran
Reference
Pd/C(en)-catalyzed chemoselective hydrogenation with retention of the N-Cbz protective group and its scope and limitations
Hattori, Kazuyuki; et al, Tetrahedron, 2000, 56(43), 8433-8441

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: 1,4-Dioxane
Reference
Pd/C(en)-catalyzed chemoselective hydrogenation with retention of the N-Cbz protective group and its scope and limitations
Hattori, Kazuyuki; et al, Tetrahedron, 2000, 56(43), 8433-8441

Production Method 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: 1,4-Dioxane
Reference
Pd/C(en)-catalyzed chemoselective hydrogenation with retention of the N-Cbz protective group and its scope and limitations
Hattori, Kazuyuki; et al, Tetrahedron, 2000, 56(43), 8433-8441

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: Tetrahydrofuran
Reference
Pd/C(en)-catalyzed chemoselective hydrogenation with retention of the N-Cbz protective group and its scope and limitations
Hattori, Kazuyuki; et al, Tetrahedron, 2000, 56(43), 8433-8441

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: Tetrahydrofuran
Reference
Pd/C(en)-catalyzed chemoselective hydrogenation with retention of the N-Cbz protective group and its scope and limitations
Hattori, Kazuyuki; et al, Tetrahedron, 2000, 56(43), 8433-8441

benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Raw materials

benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Preparation Products

benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:80221-26-7)benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Order Number:A864727
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:48
Price ($):245.0
Email:sales@amadischem.com

Additional information on benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate: A Comprehensive Overview

Benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate, identified by the CAS No. 80221-26-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule comprises a piperidine ring, which is a six-membered saturated ring containing one nitrogen atom, substituted at the 4-position with a 2-ethoxy-2-oxoethyl group and at the 1-position with a benzyl carboxylate moiety.

The synthesis of benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, esterification, and possibly cyclization processes. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral environments such as pharmaceuticals.

Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its piperidine ring is known to exhibit favorable pharmacokinetic properties, making it an attractive scaffold for drug design. The presence of the benzyl group enhances solubility and bioavailability, while the ethoxy and oxo substituents contribute to hydrogen bonding capacity, which is essential for molecular recognition in biological systems.

In terms of applications, benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate has shown promise in the development of peptide-based drugs. Its ability to form stable amide bonds makes it a valuable component in peptide synthesis. Additionally, the compound has been explored as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

From an environmental perspective, understanding the degradation pathways of CAS No. 80221-26-7 is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under various environmental conditions, providing insights into its persistence and potential risks to ecosystems.

In conclusion, benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its role as a key intermediate in drug discovery and material science underscores its importance in contemporary chemical research.

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Amadis Chemical Company Limited
(CAS:80221-26-7)benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
A864727
Purity:99%
Quantity:25g
Price ($):245.0
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